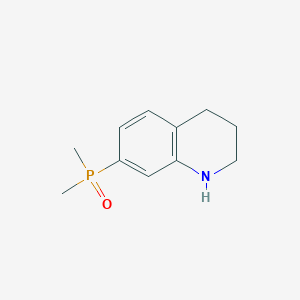

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide is an organic compound with the molecular formula C11H16NOP and a molecular weight of 209.22 g/mol . This compound is known for its unique structure, which includes a phosphine oxide group attached to a tetrahydroquinoline ring. It is a colorless liquid that is soluble in water and organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide typically involves the reaction of a suitable quinoline derivative with a phosphine oxide precursor. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction mixture is heated to a specific temperature, often around 100-150°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. The final product is typically purified by distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acid derivatives.

Reduction: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Halogenated, alkylated, or arylated tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

Mécanisme D'action

The mechanism of action of Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a Lewis base, coordinating with metal ions and influencing enzymatic activity. The tetrahydroquinoline ring can interact with biological membranes and proteins, modulating their function and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl(quinolin-7-yl)phosphine oxide: Similar structure but lacks the tetrahydro moiety.

Dimethyl(1,2,3,4-tetrahydroisoquinolin-7-yl)phosphine oxide: Similar structure but with an isoquinoline ring instead of a quinoline ring.

Dimethyl(1,2,3,4-tetrahydroquinolin-6-yl)phosphine oxide: Similar structure but with the phosphine oxide group attached at the 6-position instead of the 7-position.

Uniqueness

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide is unique due to its specific substitution pattern and the presence of both a tetrahydroquinoline ring and a phosphine oxide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide is an organophosphorus compound with significant biological activity. This compound is characterized by a tetrahydroquinoline moiety linked to a dimethylphosphine oxide group, which enhances its potential for various biological applications. The following sections provide a detailed overview of its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable tetrahydroquinoline derivative with dimethylphosphine oxide. Common methods include:

- Reaction Conditions : The reaction is generally conducted under inert conditions (e.g., nitrogen atmosphere) at elevated temperatures (100-150°C) to ensure complete conversion.

- Purification : The final product is purified through techniques such as recrystallization or distillation to achieve the desired purity level.

Biological Properties

This compound exhibits a range of biological activities, primarily due to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity : Research indicates that derivatives of phosphine oxides exhibit cytotoxic effects against several cancer cell lines while showing minimal toxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications .

- Topoisomerase Inhibition : Compounds similar to this compound have been evaluated as inhibitors of topoisomerase I (TOP1), an enzyme critical for DNA replication and repair. These studies demonstrated that certain derivatives could inhibit TOP1 more effectively than established chemotherapeutic agents like camptothecin (CPT) .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties:

- Broad-Spectrum Activity : Preliminary investigations suggest that this compound may possess antimicrobial effects against various bacterial strains. The exact mechanisms remain to be elucidated but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The phosphine oxide group acts as a Lewis base that can coordinate with metal ions in enzymatic active sites. This interaction can modulate enzyme activity and influence cellular processes.

- Membrane Interaction : The tetrahydroquinoline ring may facilitate interactions with biological membranes and proteins, altering their functions and contributing to the observed biological activities .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethyl(quinolin-7-yl)phosphine oxide | Lacks tetrahydro moiety | Different reactivity profile |

| Dimethyl(1,2,3,4-tetrahydroisoquinolin-7-yl)phosphine oxide | Isoquinoline instead of quinoline | Variations in biological properties |

| Dimethyl(1,2,3,4-tetrahydroquinolin-6-yl)phosphine oxide | Phosphine oxide at 6-position | Altered interaction dynamics |

This table illustrates how variations in structure can significantly impact the reactivity and biological activity of these compounds.

Case Studies

Several case studies have provided insights into the biological activity of this compound:

- Cytotoxicity Against Cancer Cells : A study demonstrated that modified phosphine oxides showed selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity was attributed to differential uptake and metabolism within cancerous cells .

- Inhibition Studies : Another investigation focused on the inhibition of TOP1 using derivatives of this compound. Results indicated that specific substitutions on the tetrahydroquinoline ring enhanced inhibitory potency compared to standard inhibitors like CPT .

Propriétés

IUPAC Name |

7-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYLKCGHRAARTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC2=C(CCCN2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.